molecular formula C24H24ClN3O3 B2739217 N1-(5-chloro-2-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 898417-05-5

N1-(5-chloro-2-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2739217
CAS RN: 898417-05-5
M. Wt: 437.92
InChI Key: CEXXAXAJHBZMIV-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H24ClN3O3 and its molecular weight is 437.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways and Structural Analogs : The research on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones by Kandinska et al. (2006) presents a detailed study on the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the formation of various diastereoselective isomers with pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006). This highlights the complex chemistry and potential for creating diverse derivatives that could be explored for various scientific applications.

  • Rotational Isomerism and Chemical Behavior : Atkinson et al. (1979) explored the rotational isomerism in N-(N-heteroaryl)arenesulphenamides, including compounds with structural similarities to dihydroisoquinolin derivatives. This study contributes to understanding the dynamic chemical behavior and isomerism possibilities of such compounds, offering insights into their stability and reactivity under different conditions (Atkinson, Judkins, & Patwardhan, 1979).

Potential Applications Beyond Drug Development

  • Antimicrobial and Antituberculosis Activity : Research by Bai et al. (2011) on N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, including their synthesis, crystal, computational study, and in vitro anti-tuberculosis activity, opens the door to the potential use of similar compounds in treating infectious diseases. The structural analysis and biological efficacy against tuberculosis suggest that these molecules could serve as templates for designing new antimicrobial agents (Bai et al., 2011).

  • Ethylene Polymerization Catalysis : The study on nickel(II) complexes incorporating quinoline derivatives by Zhang et al. (2011) reveals the application of such compounds in ethylene polymerization. This research demonstrates the compounds' catalytic efficiency and suggests their utility in polymer science and material engineering, offering a pathway to novel polymeric materials (Zhang, Hao, Sun, & Redshaw, 2011).

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-16-8-9-19(25)13-20(16)27-24(30)23(29)26-14-21(22-7-4-12-31-22)28-11-10-17-5-2-3-6-18(17)15-28/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXXAXAJHBZMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

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